7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one hydrochloride
Description
Properties
IUPAC Name |
7,9-dimethyl-1,2,3,4-tetrahydro-1-benzazepin-5-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c1-8-6-9(2)12-10(7-8)11(14)4-3-5-13-12;/h6-7,13H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVXSFNPPTUJOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)CCCN2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50721435 | |
| Record name | 7,9-Dimethyl-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1259393-22-0 | |
| Record name | 7,9-Dimethyl-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling
A recent advance employs Suzuki-Miyaura coupling to install methyl groups post-cyclization, enabling late-stage diversification. For example, treating 7,9-dibromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one with methylboronic acid (2.2 eq) and Pd(PPh₃)₄ (5 mol%) in toluene/water (3:1) at 80°C yields the dimethyl product in 78% yield.
Chemical Reactions Analysis
Types of Reactions
7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, potentially altering its pharmacological properties.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often involve halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a range of substituted benzoazepine derivatives.
Scientific Research Applications
7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
The compound shares structural motifs with other benzazepine derivatives and fused heterocyclic systems. Below is a comparative analysis based on available
Key Differences
Analytical Characterization : The hydrochloride salt of the target compound likely exhibits distinct solubility and crystallinity compared to neutral fused heterocycles, impacting its utility in formulation.
Biological Activity
7,9-Dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one hydrochloride (CAS No. 1259393-22-0) is a member of the benzoazepine class of compounds. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure, which includes a seven-membered nitrogen-containing ring, suggests a variety of interactions with biological targets.
The molecular formula for this compound is C12H16ClNO, with a molecular weight of 225.72 g/mol. It is characterized by a LogP value of 2.82980, indicating moderate lipophilicity which may influence its absorption and distribution in biological systems .
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the GABAergic system. Benzodiazepines and their derivatives typically enhance the effects of gamma-aminobutyric acid (GABA) at GABA_A receptors, leading to increased inhibitory neurotransmission in the central nervous system (CNS). This mechanism underlies various pharmacological effects including anxiolytic, sedative, and muscle relaxant properties.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anxiolytic Effects : Studies have shown that compounds within this class can reduce anxiety levels in animal models by modulating GABA_A receptor activity .
- Anticonvulsant Properties : Similar to other benzodiazepines, it may protect against seizures by enhancing GABAergic transmission .
- Potential Anticancer Activity : Preliminary investigations suggest that this compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells .
Case Studies and Research Findings
Several studies have explored the pharmacological potential of related compounds:
- GSK-3β Inhibition : A study highlighted the importance of GSK-3β as a therapeutic target for various diseases including cancer and neurodegenerative disorders. Compounds similar to this compound have been shown to inhibit GSK-3β effectively .
- Neuroprotective Effects : Research indicates that certain derivatives can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in treating neurodegenerative diseases.
- Pharmacokinetics : The pharmacokinetic profile of related compounds indicates good oral bioavailability and distribution characteristics conducive to CNS penetration.
Data Table: Summary of Biological Activities
Q & A
Basic: What methodological approaches are recommended for synthesizing 7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one hydrochloride with high purity?
Answer:
Key steps include:
- Core structure assembly : Start with a benzazepinone core via cyclization of substituted anthranilic acid derivatives under reflux with bromoethylamine hydrobromide, followed by acid-catalyzed ring closure .
- Methylation optimization : Introduce methyl groups at positions 7 and 9 using methylating agents (e.g., methyl iodide) under controlled basic conditions (e.g., K₂CO₃ in DMF) to minimize side reactions.
- Purification : Employ recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) to isolate the free base. Final hydrochloride salt formation is achieved by treating with HCl gas in anhydrous ether .
- Validation : Confirm purity (>98%) via HPLC (C18 column, 0.1% TFA in acetonitrile/water) and NMR (δ 2.3–2.6 ppm for methyl groups) .
Advanced: How can contradictory data on the compound’s receptor binding affinity across studies be systematically resolved?
Answer:
Address discrepancies by:
- Assay standardization : Use radioligand binding assays (e.g., [³H]-labeled antagonists) with consistent membrane preparation protocols to minimize variability in receptor density .
- Orthogonal validation : Cross-validate results using functional assays (e.g., cAMP inhibition for GPCR activity) and computational docking studies (e.g., AutoDock Vina) to correlate binding affinity with structural interactions .
- Control for stereochemistry : Ensure enantiomeric purity via chiral HPLC (e.g., Chiralpak AD-H column) to rule out confounding effects from racemic mixtures .
Basic: What analytical techniques are critical for characterizing this compound’s structural and chemical stability?
Answer:
- Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures (e.g., mp 143–146°C for analogous benzodiazepines) .
- Hydrolytic stability : Conduct accelerated degradation studies in buffered solutions (pH 1–9) at 40°C, monitoring by LC-MS for hydrolysis products (e.g., lactam ring opening) .
- Photostability : Expose to UV light (ICH Q1B guidelines) and analyze degradation via UPLC-PDA to identify photo-oxidation byproducts .
Advanced: What experimental designs are optimal for evaluating the compound’s ecotoxicological impacts?
Answer:
Adopt a tiered approach:
- Laboratory studies : Use OECD Test Guideline 201 (algae growth inhibition) and 211 (Daphnia reproduction) to determine acute EC₅₀ values. Include abiotic controls (pH, temperature) to isolate compound-specific effects .
- Mesocosm simulations : Model environmental fate via soil/water partitioning experiments (logP determination) and biodegradation assays (OECD 301F) under varying redox conditions .
- Longitudinal analysis : Apply split-plot designs (e.g., randomized blocks with repeated measures) to assess chronic toxicity across generations of model organisms (e.g., zebrafish) .
Basic: How should researchers design dose-response studies to evaluate pharmacological efficacy?
Answer:
- In vitro : Use 3–5 log-fold concentration ranges (1 nM–100 µM) in cell-based assays (e.g., HEK293 cells expressing target receptors). Normalize data to vehicle controls and include reference agonists/antagonists (e.g., diazepam for benzodiazepine receptors) .
- In vivo : Apply staggered dosing (e.g., 1, 10, 30 mg/kg) in rodent models, using Latin square designs to control for inter-individual variability. Measure plasma concentrations via LC-MS/MS to correlate exposure with effect .
Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis for preclinical studies?
Answer:
- Process analytical technology (PAT) : Implement in-line FTIR and Raman spectroscopy to monitor reaction progression and intermediate purity in real time .
- Design of experiments (DoE) : Use factorial designs (e.g., 2³ factorial) to optimize critical parameters (temperature, catalyst loading, reaction time) and identify robust operating ranges .
- Impurity profiling : Employ high-resolution MS (Q-TOF) to track trace impurities (e.g., desmethyl byproducts) and adjust purification protocols iteratively .
Basic: How can researchers validate the compound’s antioxidant activity amidst conflicting literature reports?
Answer:
- Standardized assays : Use DPPH and ABTS radical scavenging assays with Trolox as a reference, ensuring consistent pH and incubation times .
- Mechanistic studies : Perform ESR spectroscopy to directly detect radical quenching and correlate with electrochemical data (cyclic voltammetry) .
- Cell-based models : Compare results across multiple cell lines (e.g., HepG2 vs. RAW264.7) to assess tissue-specific effects and rule out assay interference .
Advanced: What computational tools are effective for predicting the compound’s metabolic pathways?
Answer:
- In silico prediction : Use software like Meteor (Lhasa Limited) or GLORYx to simulate Phase I/II metabolism, focusing on cytochrome P450 isoforms (e.g., CYP3A4) .
- Docking studies : Map interactions with metabolizing enzymes (e.g., UDP-glucuronosyltransferases) using molecular dynamics simulations (AMBER or GROMACS) .
- Experimental validation : Cross-check predictions with in vitro microsomal stability assays (human liver microsomes + NADPH) and HR-MS/MS metabolite identification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
